Piperazine hydrochloride
Overview
Description
Piperazine hydrochloride is a compound that has garnered attention in the scientific and medical communities due to its various therapeutic applications. This compound is a derivative of piperazine, a six-membered nitrogen-containing heterocycle, known for its significance in the rational design of drugs. The interest in piperazine-based molecules has expanded over the years, reflecting its broad potential beyond its initial recognition for expressing central nervous system (CNS) activity. It is now explored for a wide range of therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging applications. The flexibility of the piperazine ring as a building block for drug discovery is highlighted by the fact that slight modifications to its substitution pattern can lead to significant differences in the medicinal potential of the resultant molecules (Rathi, Syed, Shin, & Patel, 2016).
Synthesis Analysis
Piperazine hydrochloride's synthesis involves various chemical methodologies that enable the introduction of different substituents on the piperazine nucleus, affecting its pharmacokinetic and pharmacodynamic properties. The synthesis approaches are tailored to enhance the compound's medicinal potential, demonstrating the flexibility of piperazine as a core structure for developing drug-like elements for various diseases.
Molecular Structure Analysis
The molecular structure of piperazine hydrochloride consists of a piperazine ring with two nitrogen atoms at opposite positions within a six-membered ring. This structure is the foundation for its versatility in drug design, allowing for modifications that can lead to a wide range of therapeutic properties. The structural modification studies performed on the piperazine moiety aim to develop new derivatives or analogs to overcome issues associated with currently marketed medications, such as solubility, bioavailability, and cost-effectiveness (Chopra, Saini, & Dhingra, 2023).
Chemical Reactions and Properties
Piperazine hydrochloride undergoes various chemical reactions, including N-dealkylation, oxidation, and sulfur oxidation, leading to the formation of metabolites with different pharmacological activities. These metabolites demonstrate a variety of effects, including serotonin receptor-related effects, which are crucial for the therapeutic applications of piperazine derivatives. The compound's chemical properties, such as its reactivity and stability, play a significant role in its pharmacological profile and its effectiveness as a medication (Caccia, 2007).
Scientific Research Applications
Neurological Research :Piperazine derivatives have been studied for their neurological effects. For instance, 1-(m-Chlorophenyl)piperazine (CPP) is a potent inhibitor of [3H]-serotonin binding in rat brain, suggesting its role as a serotonin receptor agonist. This has implications for understanding serotonin's role in neurological functions and disorders (Fuller et al., 1981). Furthermore, 1-(m-trifluoromethylphenyl)-piperazine has been shown to act as a serotonin receptor agonist in rat brain, providing insights into the mechanisms of serotonin-related drugs (Fuller et al., 1978).
Pharmacokinetics and Metabolism :The metabolism and disposition of arylpiperazine derivatives, which are used for treating depression, psychosis, or anxiety, have been a focus of research. These studies shed light on how these compounds are processed in the body, their distribution in tissues including the brain, and their biotransformation, essential for understanding their therapeutic effects and potential side effects (Caccia, 2007).
Antimicrobial Research :Piperazine derivatives have been synthesized and evaluated for their antibacterial activities. For example, Terazosin hydrochloride, derived from piperazine, showed significant antibacterial properties against various bacteria, highlighting the potential of piperazine derivatives in developing new antimicrobial agents (Kumar et al., 2021).
Cancer Research :Piperazine compounds have been investigated for their potential in cancer treatment. A study on 2-N,N-Diethylaminocarbonyloxymethyl-1-diphenylmethyl-4-(3,4,5-trimethoxybenzoyl) piperazine hydrochloride (PMS-1077) revealed its ability to induce apoptosis in Human Burkitt’s lymphoma cells, indicating the potential of piperazine derivatives as anticancer agents (Wang et al., 2009).
Synthesis and Industrial Applications :Research on the synthesis of piperazine hydrochloride, particularly in a multigram scale, demonstrates its significance in medicinal chemistry. The simplicity, efficiency, and eco-friendly nature of its synthesis process make piperazine hydrochloride a valuable building block in the pharmaceutical industry (Costa et al., 2021).
Drug Design and Molecular Modification :Piperazine is integral to the design of drugs with various therapeutic uses such as antipsychotics, antidepressants, and anticancer agents. The flexibility of the piperazine scaffold in drug design is highlighted by the diversity of molecular designs bearing the piperazine entity, which can significantly influence the pharmacokinetic and pharmacodynamics of the resulting molecules (Rathi et al., 2016).
Anthelmintic Research :Piperazine's role in treating parasitic worm infections, particularly in poultry, has been examined. Its efficacy in eliminating helminths from experimentally- and naturally-infected poultry highlights its importance in veterinary medicine (Edgar et al., 1957).
Future Directions
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This provides attractive new avenues for the synthesis of defined substitution patterns of piperazines and expands the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .
properties
IUPAC Name |
piperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.ClH/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQACBWWAIBWIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
142-64-3, 110-85-0 (Parent) | |
Record name | Piperazine, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006094402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2064739 | |
Record name | Piperazine, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine hydrochloride | |
CAS RN |
7542-23-6, 6094-40-2 | |
Record name | Piperazine, monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7542-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6094-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006094402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Piperazine, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperazinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERAZINE MONOHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N36JHA4P6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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